Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride
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Overview
Description
Bicyclo[410]hept-3-ene-7-carbonyl chloride is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with a carbonyl chloride functional group attached to the seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The precursor can be a bicyclic alcohol or a carboxylic acid derivative, which upon reaction with the chlorinating agent, forms the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The strained bicyclic system can undergo cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination of precursors.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.
Electrophiles/Nucleophiles: For addition reactions.
Major Products Formed
Amides, Esters, Thioesters: From substitution reactions.
Cycloaddition Products: Larger ring systems from cycloaddition reactions.
Scientific Research Applications
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a versatile intermediate in organic synthesis. The bicyclic structure imparts strain, which can drive reactions towards the formation of more stable products. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hept-3-ene: Lacks the carbonyl chloride group but shares the bicyclic structure.
Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.
Bicyclo[4.1.0]hept-3-ene-7-methyl ester: Contains a methyl ester group.
Uniqueness
Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride is unique due to its combination of a strained bicyclic structure and a highly reactive carbonyl chloride group. This combination makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives and complex molecules.
Properties
CAS No. |
78293-53-5 |
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Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h1-2,5-7H,3-4H2 |
InChI Key |
OQOMEKUYJUMXGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C2C(=O)Cl |
Origin of Product |
United States |
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